molecular formula C28H34O6 B1217339 Nicandrenone CAS No. 40071-64-5

Nicandrenone

Cat. No.: B1217339
CAS No.: 40071-64-5
M. Wt: 466.6 g/mol
InChI Key: PWHVEHULNLETOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nicandrenone, also known as Nic-1, is a naturally occurring ring-D-aromatic steroid . It is the main steroidal component of Nicandra physaloides (Solanaceae) and has a relation to the steroidal lactones of the withanolide group .


Synthesis Analysis

The synthesis of this compound involves a highly unusual exo-selective Diels-Alder reaction to generate all four rings in a stereocontrolled way . This process includes the addition of diene to a mixture of the chiral R,â-enone and methylaluminum dichloride .


Molecular Structure Analysis

The configuration and conformation of this compound are described using molecular modeling and NMR NOESY techniques . Amsterdam Density Functional (ADF) software was used, and the structures were those reduced to minimum energy molecular models, utilizing B3LYP executions and Density Functional Theory (DFT) .


Chemical Reactions Analysis

Some reactions of this compound are discussed in relation to the steroidal lactones of the withanolide group . The reactions involve the main steroidal component of Nicandra physaloides (Solanaceae) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are described using molecular modeling and NMR NOESY techniques . The structures were reduced to minimum energy molecular models, utilizing B3LYP executions and Density Functional Theory (DFT) .

Future Directions

Future studies might prove to be invaluable in finding other leads which might be structurally similar to Nicandrenone but with even better binding affinity or drug-like properties .

Properties

CAS No.

40071-64-5

Molecular Formula

C28H34O6

Molecular Weight

466.6 g/mol

IUPAC Name

5-hydroxy-16-[1-(2-hydroxy-1,6-dimethyl-3,7-dioxabicyclo[4.1.0]heptan-4-yl)ethyl]-10-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-7,14(19),15,17-tetraen-9-one

InChI

InChI=1S/C28H34O6/c1-14(19-13-25(2)27(4,34-25)24(30)32-19)15-7-9-17-16(12-15)8-10-18-21(17)22-23(33-22)28(31)11-5-6-20(29)26(18,28)3/h5-7,9,12,14,18-19,21-24,30-31H,8,10-11,13H2,1-4H3

InChI Key

PWHVEHULNLETOV-UHFFFAOYSA-N

SMILES

CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5C(CC4)C6(C(=O)C=CCC6(C7C5O7)O)C

Canonical SMILES

CC(C1CC2(C(O2)(C(O1)O)C)C)C3=CC4=C(C=C3)C5C(CC4)C6(C(=O)C=CCC6(C7C5O7)O)C

40071-64-5

Synonyms

nicandrenone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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